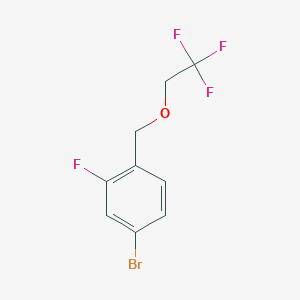

4-溴-2-氟-1-((2,2,2-三氟乙氧基)甲基)苯

描述

“4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene” is a chemical compound with the molecular formula C9H7BrF4O . It has a molecular weight of 273.02 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF4O/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3H,4H2 . This indicates the presence of bromine, fluorine, and oxygen atoms in the molecule, along with a trifluoroethoxy group.

Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 175.3±35.0 °C at 760 mmHg . The vapour pressure is 1.6±0.3 mmHg at 25°C . The compound has a molar refractivity of 41.1±0.3 cm3 .

科学研究应用

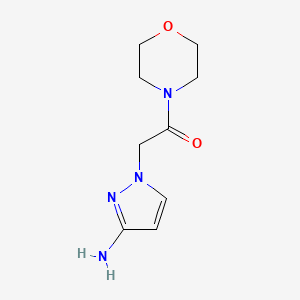

- Pd-Catalyzed Direct Arylations of Heteroarenes

- Application Summary : This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .

- Method of Application : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .

- Results : The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

-

Synthesis of Anti-Inflammatory Agents

-

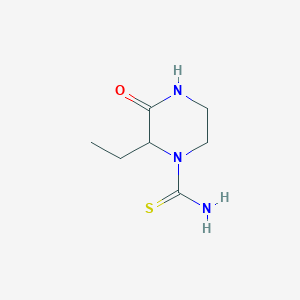

Synthesis of Dibenzoxazepine Analogs

- Application Summary : This compound may be used in the synthesis of dibenzoxazepine analogs, which are potent sodium channel blockers .

- Method of Application : The synthesis of dibenzoxazepine analogs typically involves a series of chemical reactions, including the formation of a piperazine-1-carboxylic acid tert-butylester .

- Results : The result of this synthesis is a new dibenzoxazepine analog, which can then be tested for its ability to block sodium channels .

-

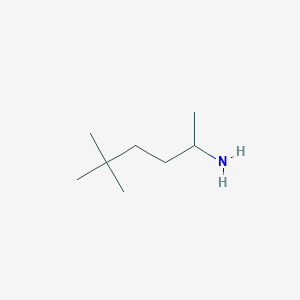

Synthesis of Fluorinated Compounds

- Application Summary : This compound is often used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science.

- Results : The outcomes of these syntheses are new fluorinated compounds, which can then be tested for their properties and potential applications .

-

Synthesis of Fluorinated Polymers

- Application Summary : This compound can be used in the synthesis of fluorinated polymers . Fluorinated polymers have unique properties such as high thermal stability, chemical resistance, and excellent electrical insulation, making them useful in a variety of applications.

- Method of Application : The synthesis of fluorinated polymers typically involves a polymerization reaction, where the monomer (in this case, “4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene”) is reacted under specific conditions to form a polymer .

- Results : The result of this synthesis is a new fluorinated polymer, which can then be tested for its properties and potential applications .

安全和危害

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O/c10-7-2-1-6(8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPVHUYVIXFNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)

![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)